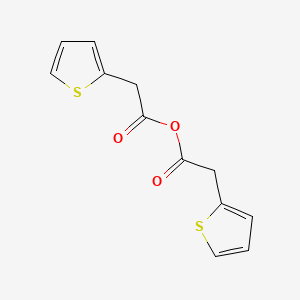

(Thiophen-2-yl)acetic anhydride

描述

属性

CAS 编号 |

63521-93-7 |

|---|---|

分子式 |

C12H10O3S2 |

分子量 |

266.3 g/mol |

IUPAC 名称 |

(2-thiophen-2-ylacetyl) 2-thiophen-2-ylacetate |

InChI |

InChI=1S/C12H10O3S2/c13-11(7-9-3-1-5-16-9)15-12(14)8-10-4-2-6-17-10/h1-6H,7-8H2 |

InChI 键 |

AFJUXKJRISUSPT-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC(=C1)CC(=O)OC(=O)CC2=CC=CS2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Anhydrides

2.1. Acetic Anhydride

- Reactivity: Acetic anhydride is a benchmark acylating agent. However, unlike (thiophen-2-yl)acetic anhydride, it reacts with isoquinoline and phthalazine to form dihydro derivatives (e.g., 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid) via addition to C=N bonds .

- Electronic Effects : The absence of the thiophene ring in acetic anhydride reduces its electron-donating capacity, leading to lower regioselectivity in cycloadditions compared to (thiophen-2-yl)acetic anhydride .

2.2. 4,5-Dichlorophthalic Anhydride

- Electrophilicity : The electron-withdrawing chlorine substituents in 4,5-dichlorophthalic anhydride enhance its electrophilicity, enabling reactions with amines and thiophene derivatives (e.g., forming 4,5-dichloro-2-((3-(ethoxycarbonyl)thiophen-2-yl)carbamoyl)benzoic acid) . In contrast, (thiophen-2-yl)acetic anhydride’s reactivity is modulated by the electron-rich thiophene, favoring nucleophilic acylations over electrophilic substitutions .

2.3. Mixed Anhydrides (e.g., Acetic-Propionic Anhydride)

- Steric and Electronic Profiles : Mixed anhydrides often exhibit intermediate reactivity. However, (thiophen-2-yl)acetic anhydride’s thiophene ring provides π-stacking interactions in catalytic pockets, as seen in docked poses of 4-phenyl-(thiophen-2-yl)acetic acid derivatives, enhancing binding affinity in bioactive molecules .

Comparative Reactivity in Key Reactions

Spectral and Physical Properties

常见问题

Q. Challenges :

- Overlapping spectral bands require advanced chemometric analysis (e.g., BTEM) to isolate pure-component spectra .

Advanced: What mechanistic insights explain the reactivity of (thiophen-2-yl)acetic anhydride in heterocyclic synthesis?

Answer:

The anhydride’s electrophilic carbonyl groups facilitate nucleophilic acyl substitution , critical in forming heterocycles like thiazoles and oxazoles:

- Thiazolidine Synthesis : Reaction with thiosemicarbazides proceeds via imine formation, followed by cyclization catalyzed by acetic anhydride’s acetylating power .

- Oxazolone Formation : Condensation with aromatic aldehydes in acetic acid/acetic anhydride mixtures generates spiro-oxazolones via tandem acylation and cyclodehydration .

Q. Contradictions in Literature :

- Pyridine vs. Solvent-Free Conditions: Pyridine enhances cyclization yields (e.g., 85% in pyridine vs. 72% in solvent-free systems) due to its dual role as base and catalyst .

Advanced: How do researchers address conflicting data on the stability of (thiophen-2-yl)acetic anhydride in aqueous systems?

Answer:

Stability studies use controlled humidity experiments and accelerated degradation tests :

- Humidity Sensitivity : The anhydride hydrolyzes rapidly in water (t₁/₂ < 1 h at 25°C), forming (thiophen-2-yl)acetic acid. This necessitates anhydrous storage (e.g., molecular sieves) .

- pH-Dependent Degradation : Hydrolysis accelerates under alkaline conditions (pH > 8) due to nucleophilic attack by hydroxide ions .

Q. Mitigation Strategies :

- Use of aprotic solvents (e.g., THF, DCM) during synthesis.

- Inert atmosphere (N₂/Ar) to prevent moisture ingress .

Basic: What safety protocols are critical when handling (thiophen-2-yl)acetic anhydride?

Answer:

Safety measures align with acetic anhydride’s hazards (flammability, corrosivity):

- PPE : Acid-resistant gloves (nitrile), goggles, and lab coats .

- Ventilation : Fume hoods to limit exposure to vapors (TLV: 5 ppm) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite) .

Q. Toxicological Data :

| Parameter | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | 1780 mg/kg | |

| LC50 (inhalation, rat) | 1000 ppm/4h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。